5-Aminopicolinate
Description
5-Aminopicolinate refers to derivatives of pyridine-2-carboxylic acid substituted with an amino group at the 5-position. The core structure is a pyridine ring with a carboxylic acid (or ester) group at position 2 and an amino group at position 3. Key derivatives include ethyl this compound (CAS 33919-66-3; molecular formula C₈H₁₁ClN₂O₂) and methyl this compound (CAS 67515-76-8; molecular formula C₇H₈N₂O₂) . These esters are widely used as intermediates in pharmaceutical and agrochemical synthesis due to their nucleophilic amino group and electron-withdrawing ester moiety, which enhance reactivity in coupling reactions .
Properties
Molecular Formula |
C6H5N2O2- |
|---|---|
Molecular Weight |
137.12 g/mol |
IUPAC Name |
5-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10)/p-1 |
InChI Key |
WDJARUKOMOGTHA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 5-Aminopicolinate Hydrochloride
This derivative (CAS 33919-66-3) is a hydrochloride salt with enhanced solubility. It is synthesized via nucleophilic substitution under deprotonated conditions using KOt-Bu in THF, yielding stable products despite challenges with product stability and reaction yields (~50%) .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Reactivity and Functional Differences
- Nucleophilicity: The amino group in 5-aminopicolinates exhibits moderate nucleophilicity (N ≈ 21.09 in DMSO after deprotonation), enabling reactions with electrophiles like aryl halides . In contrast, 2-amino-5-methylpyridine lacks an electron-withdrawing group, reducing its reactivity in substitution reactions .
- Electronic Effects: The ester group in 5-aminopicolinates stabilizes negative charge during deprotonation, enhancing reactivity compared to 5-methylpicolinic acid .
- Synthetic Utility: Ethyl this compound is preferred in heterocyclic synthesis (e.g., pyrano[2,3-b]pyridines) due to higher yields (46–49%) compared to methyl derivatives, which are more cost-effective but require harsher conditions .
Stability Challenges
Methyl this compound derivatives show instability under prolonged storage, requiring inert atmospheres and low temperatures (2–8°C) to prevent decomposition .
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